Cas no 1322625-61-5 (N-Methyl Florfenicol)

N-Methyl Florfenicol 化学的及び物理的性質
名前と識別子
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- N-Methyl Florfenicol
- 2,2-dichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- 1322625-61-5
- Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl-
- DTXSID101111891
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- インチ: 1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10?,11-/m1/s1
- InChIKey: JXROSMHZVVOKBH-RRKGBCIJSA-N
- SMILES: C(N(C(CF)[C@H](O)C1=CC=C(S(C)(=O)=O)C=C1)C)(=O)C(Cl)Cl
計算された属性
- 精确分子量: 371.016
- 同位素质量: 371.016
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 475
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1A^2
- XLogP3: 1.6
N-Methyl Florfenicol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M305330-1mg |
N-Methyl Florfenicol |
1322625-61-5 | 1mg |
$ 178.00 | 2023-04-15 | ||
TRC | M305330-10mg |
N-Methyl Florfenicol |
1322625-61-5 | 10mg |
$ 1372.00 | 2023-04-15 |
N-Methyl Florfenicol 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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9. Back matter
N-Methyl Florfenicolに関する追加情報
Recent Advances in N-Methyl Florfenicol (1322625-61-5) Research: A Comprehensive Review
N-Methyl Florfenicol (CAS: 1322625-61-5) is a chemically modified derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Recent studies have focused on enhancing its pharmacokinetic properties and expanding its applications in both veterinary and human medicine. This research brief synthesizes the latest findings on N-Methyl Florfenicol, highlighting its mechanisms of action, efficacy, and potential therapeutic benefits.
One of the key advancements in the study of N-Methyl Florfenicol is its improved bioavailability compared to its parent compound, florfenicol. Researchers have demonstrated that the methylation at the N-position significantly enhances its solubility and absorption rates, leading to higher plasma concentrations and prolonged therapeutic effects. These properties make it a promising candidate for treating resistant bacterial infections in livestock and aquaculture.
In addition to its enhanced pharmacokinetics, recent in vitro and in vivo studies have explored the antimicrobial spectrum of N-Methyl Florfenicol. Findings indicate that it exhibits potent activity against Gram-negative and Gram-positive bacteria, including strains resistant to conventional antibiotics. Notably, its efficacy against multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus has been a focal point of current research.
Another critical area of investigation is the safety profile of N-Methyl Florfenicol. Preliminary toxicological studies suggest that it has a favorable safety margin, with minimal adverse effects on non-target organisms. However, further long-term studies are required to fully assess its environmental impact and potential risks to human health, particularly in cases of prolonged exposure.
Recent innovations in synthetic chemistry have also enabled the development of more efficient and scalable production methods for N-Methyl Florfenicol. Advances in catalytic methylation techniques have reduced production costs and improved yield, making it more accessible for large-scale applications. These technological improvements are expected to drive its adoption in both developed and emerging markets.
Looking ahead, the potential applications of N-Methyl Florfenicol extend beyond veterinary medicine. Researchers are exploring its use in human medicine, particularly for treating infections caused by antibiotic-resistant bacteria. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects, with preliminary results showing promise.
In conclusion, N-Methyl Florfenicol (1322625-61-5) represents a significant advancement in antibiotic therapy, with improved pharmacokinetic properties, broad-spectrum activity, and a favorable safety profile. Ongoing research and development efforts are likely to further expand its applications, addressing critical challenges in antimicrobial resistance. This brief underscores the importance of continued investment in the study of N-Methyl Florfenicol to unlock its full therapeutic potential.
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